molecular formula C7H8F2N2O B13047434 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol

Cat. No.: B13047434
M. Wt: 174.15 g/mol
InChI Key: FITUYFOXNZCJDC-UHFFFAOYSA-N
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Description

    2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol: , is a chiral compound with the chemical formula .

  • It contains an amino group (NH2) and a hydroxyl group (OH) attached to a difluoropyridine ring.
  • The compound’s chirality arises from the asymmetric carbon center (marked as “R”).
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reduction of the corresponding ketone using a chiral reducing agent.

      Reaction Conditions: The reduction can be carried out using a metal hydride (e.g., lithium aluminum hydride, LiAlH) in an aprotic solvent (such as THF or ether).

      Industrial Production: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation, but examples include oxidizing agents (e.g., PCC for alcohol oxidation) and nucleophiles (e.g., amines for substitution).

      Major Products: The major products depend on the reaction type. For instance, oxidation yields an aldehyde or acid, while substitution leads to modified amino derivatives.

  • Scientific Research Applications

      Chemistry: Used as a chiral building block in organic synthesis.

      Biology: May serve as a ligand for receptors or enzymes.

      Medicine: Investigated for potential pharmacological properties.

      Industry: Used in the synthesis of other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets.
    • It could act as an agonist or antagonist at receptors, modulate enzyme activity, or participate in metabolic pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other chiral alcohols or amino alcohols.

      Uniqueness: Its difluoropyridine moiety and chiral center distinguish it from related compounds.

    Remember that this information is based on available knowledge up to my last update in 2021. For the most current research, consult recent literature or scientific databases

    Properties

    Molecular Formula

    C7H8F2N2O

    Molecular Weight

    174.15 g/mol

    IUPAC Name

    2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

    InChI

    InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2

    InChI Key

    FITUYFOXNZCJDC-UHFFFAOYSA-N

    Canonical SMILES

    C1=C(C(=C(C=N1)F)C(CO)N)F

    Origin of Product

    United States

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